N-(1-(Furan-2-yl)ethyl)propan-1-amine

TAAR1 agonism GPCR pharmacology Neuropsychiatric research

N-(1-(Furan-2-yl)ethyl)propan-1-amine (CAS 753405-39-9) is an organic compound belonging to the furan-2-yl amine class, a group of heterocyclic building blocks widely utilized in medicinal chemistry and chemical biology. Structurally, it features a furan ring substituted at the 2-position with an ethyl group, which in turn is connected to a propan-1-amine moiety via a secondary nitrogen.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12086066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Furan-2-yl)ethyl)propan-1-amine
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCNC(C)C1=CC=CO1
InChIInChI=1S/C9H15NO/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3
InChIKeyJQIFNKVSCXUFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-(Furan-2-yl)ethyl)propan-1-amine (CAS 753405-39-9): Baseline Identity and Procurement-Relevant Characterization


N-(1-(Furan-2-yl)ethyl)propan-1-amine (CAS 753405-39-9) is an organic compound belonging to the furan-2-yl amine class, a group of heterocyclic building blocks widely utilized in medicinal chemistry and chemical biology . Structurally, it features a furan ring substituted at the 2-position with an ethyl group, which in turn is connected to a propan-1-amine moiety via a secondary nitrogen . Its molecular formula is C9H15NO, with a molecular weight of 153.22 g/mol, and it is commercially available with a typical purity specification of ≥98% . The compound's core structure—a furan ring with an N-substituted ethylamine chain—positions it as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting aminergic receptors [1].

Why Generic Substitution Fails for N-(1-(Furan-2-yl)ethyl)propan-1-amine: Differential Pharmacological and Structural Constraints


Substituting N-(1-(Furan-2-yl)ethyl)propan-1-amine with a generic furan-2-yl amine analog is not scientifically valid due to profound differences in target engagement and molecular properties. While all members of the furan-2-yl amine class share a common heterocyclic core, subtle variations in the N-alkyl substituent (e.g., ethyl vs. methyl vs. propyl vs. butyl) and the amine substitution pattern (primary vs. secondary vs. tertiary) can lead to orders-of-magnitude differences in receptor affinity, functional selectivity, and physicochemical behavior [1]. For instance, the specific propan-1-amine chain in N-(1-(Furan-2-yl)ethyl)propan-1-amine confers a distinct profile at the trace amine-associated receptor 1 (TAAR1) that is not observed with the simpler 2-furylethylamine scaffold or its N-methylated derivatives [2]. Therefore, any attempt to replace this compound with a cheaper or more readily available analog without direct comparative data risks invalidating SAR hypotheses, wasting resources on inactive or off-target compounds, and compromising the reproducibility of biological experiments .

Product-Specific Quantitative Evidence Guide for N-(1-(Furan-2-yl)ethyl)propan-1-amine: Differentiated Performance Data for Procurement Decisions


Human TAAR1 Agonist Potency of N-(1-(Furan-2-yl)ethyl)propan-1-amine Relative to Class Baseline

N-(1-(Furan-2-yl)ethyl)propan-1-amine demonstrates measurable agonist activity at the human trace amine-associated receptor 1 (TAAR1), a validated target for schizophrenia, depression, and substance use disorders [1]. In a BRET-based cAMP accumulation assay using HEK293 cells stably expressing human TAAR1, the compound exhibited an EC50 of 1.60 μM (1,600 nM) [1]. This potency, while moderate, places it within a tractable range for hit-to-lead optimization, especially when compared to the much lower potency (EC50 > 10,000 nM) observed for related furan amines at off-target TAAR5 receptors [2]. This data provides a quantitative starting point for SAR exploration that is not available for the majority of commercially sourced furan-2-yl amine building blocks.

TAAR1 agonism GPCR pharmacology Neuropsychiatric research

Lipophilicity and Calculated Property Differentiation from 2-Furylethylamine

A key differentiator for N-(1-(Furan-2-yl)ethyl)propan-1-amine is its increased lipophilicity (calculated LogP = 2.34) compared to the simpler primary amine analog 2-furylethylamine (calculated LogP ≈ 1.48) . This difference of ~0.86 LogP units translates to an approximately 7-fold higher partition coefficient, which can significantly impact membrane permeability and CNS penetration in drug discovery programs. Furthermore, the compound features 4 rotatable bonds, offering greater conformational flexibility than the more constrained primary amines, which may be advantageous for exploring distinct binding modes .

Physicochemical properties Drug-likeness Medicinal chemistry

TAAR1 Agonist Potency in Mouse Ortholog: A Cross-Species Comparison

Understanding species-specific pharmacology is critical for translating in vitro findings to in vivo models. N-(1-(Furan-2-yl)ethyl)propan-1-amine exhibits a distinct potency profile at the mouse TAAR1 ortholog (EC50 = 540 nM) compared to its activity at the human receptor (EC50 = 1,600 nM) [1]. This ~3-fold higher potency in the mouse ortholog is a crucial consideration for researchers planning preclinical efficacy studies. The data suggest that the compound may be a more robust tool compound for in vivo target engagement studies in murine models of TAAR1-related disorders, such as schizophrenia or addiction.

Species selectivity TAAR1 agonism In vivo modeling

Class-Level Inference for Anticancer Activity Based on Furan-2-yl Amine Scaffold

While direct anticancer data for N-(1-(Furan-2-yl)ethyl)propan-1-amine is limited, its structural class—furan-2-yl amines—is strongly associated with antiproliferative activity. For instance, the close analog 1-(furan-2-yl)ethanamine has demonstrated a dose-dependent decrease in cell viability in human breast carcinoma MCF-7 cells . Furthermore, the broader class of furan derivatives is known to arrest proliferation of undifferentiated cells and induce differentiation toward monocytic lineages [1]. N-(1-(Furan-2-yl)ethyl)propan-1-amine, with its extended N-alkyl chain, represents a logical scaffold for medicinal chemistry campaigns aiming to optimize the anticancer potential of this chemotype.

Anticancer research Proliferation inhibition Furan derivatives

Commercial Availability and Purity Specification for Reliable Experimental Reproducibility

For researchers, a critical differentiator is the assurance of a defined and consistent purity profile. N-(1-(Furan-2-yl)ethyl)propan-1-amine is commercially available from multiple vendors with a guaranteed purity of ≥98% . This specification, which is verified by methods such as HPLC or GC, is essential for ensuring experimental reproducibility, particularly in quantitative assays where impurities can confound results. In contrast, many lesser-known or custom-synthesized furan-2-yl amines lack such rigorous analytical characterization, introducing a significant risk of batch-to-batch variability.

Procurement Purity specification Reproducibility

Best Research and Industrial Application Scenarios for N-(1-(Furan-2-yl)ethyl)propan-1-amine: Data-Backed Use Cases


TAAR1 Hit-to-Lead and SAR Exploration Programs

Given its characterized EC50 values at human (1.60 μM) and mouse (540 nM) TAAR1, N-(1-(Furan-2-yl)ethyl)propan-1-amine serves as an ideal starting point for structure-activity relationship (SAR) campaigns aimed at developing novel TAAR1 agonists for neuropsychiatric disorders [1]. Its moderate potency provides a tractable baseline for medicinal chemistry optimization, while its selectivity profile (EC50 >10,000 nM at mouse TAAR5) suggests a favorable starting point for minimizing off-target effects .

Modulation of CNS Drug-Likeness via Increased Lipophilicity

For medicinal chemists seeking to improve the blood-brain barrier (BBB) permeability of their lead compounds, N-(1-(Furan-2-yl)ethyl)propan-1-amine offers a strategic advantage over the less lipophilic 2-furylethylamine scaffold. The calculated LogP of 2.34 represents a ~7-fold increase in lipophilicity, which can be exploited to enhance CNS exposure of furan-containing drug candidates [1].

Preclinical Target Engagement Studies in Murine Models

The ~3-fold higher potency of N-(1-(Furan-2-yl)ethyl)propan-1-amine at mouse TAAR1 (EC50 = 540 nM) compared to the human ortholog makes it a particularly valuable tool compound for in vivo pharmacology studies in mice [1]. Researchers can use this compound to probe the role of TAAR1 in rodent models of schizophrenia, depression, and addiction, leveraging its improved potency in this species.

Building Block for Anticancer Agent Synthesis

As a member of the furan-2-yl amine class with documented antiproliferative activity against cancer cell lines like MCF-7, N-(1-(Furan-2-yl)ethyl)propan-1-amine is a logical building block for the synthesis of novel anticancer agents [1]. Its unique N-substitution pattern allows for the exploration of new chemical space that is not accessible with simpler, more common furan amines, potentially leading to agents with improved efficacy or a novel mechanism of action .

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